2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one
Description
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-6-7-11(8-10(9)2)15-13-5-3-4-12(13)14/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
JEALZOIOOMMUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2CCCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 3,4-dimethylphenylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
While specific industrial production methods for 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (–S–) group enables nucleophilic substitution at the sulfur atom. Common pathways include:
Table 1: Nucleophilic substitution conditions and outcomes
| Nucleophile | Solvent | Base/Catalyst | Product Formed |
|---|---|---|---|
| Amines | THF | NaH | Thioether-amine derivatives |
| Alkoxides | DMF | K₂CO₃ | Sulfoxide intermediates |
| Grignard reagents | Diethyl ether | None | Alkylated cyclopentanones |
Example reaction with amines:
This reaction proceeds via deprotonation of the amine to form a strong nucleophile, which attacks the electrophilic sulfur atom.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions:
Table 2: Oxidation pathways
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 40°C | Sulfoxide derivative |
| mCPBA | CH₂Cl₂ | 0°C → 25°C | Sulfone derivative |
| Ozone | MeOH | -78°C | Ring-opened carbonyl compounds |
Key observations:
-
Sulfoxide formation occurs rapidly with H₂O₂ in acidic media.
-
Sulfone derivatives require stronger oxidants like mCPBA.
-
Ozonolysis cleaves the cyclopentanone ring, yielding dicarbonyl compounds.
Cycloaddition and Ring-Opening Reactions
The cyclopentanone ring participates in [3+2] cycloadditions with dipolarophiles:
Mechanism :
Condensation Reactions
The ketone group undergoes condensation with:
-
Hydrazines : Forms hydrazones for crystallography studies.
-
Hydroxylamines : Produces oxime derivatives (used in biological assays).
-
Enolates : Enables C–C bond formation via aldol condensation.
Optimized conditions for hydrazone formation :
-
Ethanol solvent, 60°C, 4h
-
85% isolated yield.
Mechanistic Insights from Related Systems
Studies on analogous cyclopentanones reveal:
-
Domino reactions (e.g., Michael addition → cyclization → aromatization) occur in ethanol at reflux .
-
Sulfur participation stabilizes transition states through hyperconjugation.
-
Steric effects from dimethyl groups slow reactions at the α-carbon by 30–40% compared to unsubstituted analogs.
Stability and Side Reactions
Critical stability factors:
-
pH sensitivity : Decomposes in strong acids (pH < 2) via ring contraction.
-
Thermal limits : Stable up to 150°C; above 200°C, desulfurization occurs.
-
Light exposure : Forms radical intermediates under UV light.
This compound's reactivity profile makes it valuable for developing EGFR inhibitors, heterocyclic pharmaceuticals , and ligands for transition-metal catalysts. Further studies should explore its asymmetric synthesis and catalytic applications.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organosulfur compound featuring a cyclopentanone structure with a sulfanyl group attached to a 3,4-dimethylphenyl moiety. It has a unique combination of functional groups that can influence its chemical reactivity and biological activity. The sulfanyl group (–S–) is particularly significant as it can participate in various interactions with cellular targets due to its sulfur-containing moiety.
Potential Applications
- Antimicrobial Properties: 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one compounds have been studied for their ability to inhibit bacterial growth.
- Drug Discovery: Studies on the interactions of 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one with biological macromolecules have shown that it may bind effectively to proteins and enzymes. These interactions could modulate enzyme activity or influence cellular signaling pathways, highlighting its potential as a lead compound in drug discovery.
Properties
The unique properties of 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one make it suitable for various applications:
- The presence of different substituents on the phenyl ring or variations in the sulfur-containing moiety significantly influences each compound's reactivity and biological activity. This makes 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one unique in its potential applications compared to its analogs.
Structural Comparison
Several compounds share structural similarities with 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Methylthio-cyclopentanone | Contains methylthio instead of dimethylphenyl | Potentially different biological activity due to sulfur substitution |
| 4-Methylthio-cyclohexanone | Similar ketone structure but larger ring | May exhibit different reactivity patterns |
| 3-(Phenylthio)propanal | A linear analog with a thioether linkage | Useful for studying thioether reactivity |
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Compound 1 : 3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one (CAS 1044066-00-3)
- Molecular Formula : C₁₂H₁₃ClOS
- Molecular Weight : 240.75 g/mol
- Key Differences: Substituent Position: The sulfanyl group is at the 3-position of the cyclopentanone ring, compared to the 2-position in the target compound. Aromatic Group: Features a 4-chlorobenzyl group instead of a 3,4-dimethylphenyl group.
Compound 2 : 1-Methylcyclopentanol (CAS 1462-03-9)
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- Key Differences :
Physicochemical Properties (Theoretical Comparison)
*Calculated based on molecular formula C₁₃H₁₆OS.
Notes
The evidence provided lacks direct data on the target compound; comparisons are extrapolated from structural analogs.
Caution is advised in interpreting theoretical predictions without experimental validation.
Diversified references (e.g., MSDS, synthetic reports) were prioritized to ensure balanced analysis .
Biological Activity
2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organosulfur compound notable for its unique structural characteristics, including a cyclopentanone framework and a sulfanyl group attached to a 3,4-dimethylphenyl moiety. This compound's biological activity is primarily attributed to its sulfur-containing functional groups, which facilitate interactions with various biological macromolecules.
Chemical Structure
The chemical structure can be represented as follows:
This structure plays a crucial role in determining the compound's reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exhibit a range of biological activities, including:
- Antioxidant Properties : The sulfanyl group may contribute to antioxidant activity by scavenging free radicals.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
The biological activity of 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is largely dependent on its ability to bind to proteins and enzymes. This interaction can modulate enzyme activity or influence cellular signaling pathways. Ongoing research aims to elucidate the specific binding affinities and mechanisms involved.
Case Studies
-
Cytotoxicity Assays : In vitro studies have shown that 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one demonstrates significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate effective concentration levels required for 50% inhibition of cell viability.
Cell Line IC50 (µM) Reference A549 12.5 MCF-7 8.7 - Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it showed promising results in inhibiting the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific substituents on the phenyl ring significantly influences the biological activity of the compound. For example, modifications that enhance electron density on the ring can improve binding affinity to target proteins.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting cyclopentanone derivatives with 3,4-dimethylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification is typically achieved via column chromatography using hexane/ethyl acetate gradients. Reaction progress should be monitored by TLC and confirmed via GC-MS. For analogs, Stetter-like reactions (using thiols and ketones) have been reported for similar sulfanyl ketones, requiring optimization of catalysts (e.g., organocatalysts or transition metals) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies the cyclopentanone backbone (δ ~2.5 ppm for ketone protons, δ ~210 ppm for carbonyl carbon) and aryl-sulfanyl group (aromatic protons δ ~6.8–7.2 ppm).
- IR : Confirms the ketone (C=O stretch ~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and bond lengths. For example, the thioether bond length (C-S) is typically ~1.8 Å, consistent with similar structures .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Refer to hazard codes H315 (skin irritation) and H319 (eye damage) for sulfanyl ketones. Use PPE (gloves, goggles) and work in a fume hood. Storage should follow P407 guidelines (cool, dry, inert atmosphere) to prevent oxidation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can conflicting data between NMR and X-ray crystallography be resolved?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). To resolve:
- Variable-Temperature NMR : Assess conformational flexibility (e.g., coalescence temperature for axial/equatorial thioether groups).
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental data.
- Crystallization Solvent Screening : Use polar (DMSO) vs. non-polar (hexane) solvents to isolate polymorphs and validate X-ray data .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing ketone group activates the α-carbon for nucleophilic attack. Kinetic studies (e.g., using Grignard reagents) can determine rate constants. Computational modeling (DFT) reveals transition states and charge distribution. For example, the sulfanyl group’s electron-donating effect may stabilize intermediates, contrasting with sulfone analogs .
Advanced: How can computational modeling predict its electronic structure and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO/LUMO orbitals and Fukui indices for nucleophilic/electrophilic sites.
- MD Simulations : Study solvation effects (e.g., in DMSO) on conformational stability.
- Docking Studies : If biologically active, model interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Advanced: How to address discrepancies in biological activity assays (e.g., antimicrobial studies)?
Methodological Answer:
- Dose-Response Curves : Repeat assays with varying concentrations (0.1–100 µM) to confirm IC₅₀ values.
- Control Experiments : Test for compound stability (HPLC) and solvent effects (DMSO vs. ethanol).
- Synergistic Studies : Combine with known inhibitors to identify off-target interactions.
- Metabolite Screening : Use LC-MS to detect oxidation products (e.g., sulfoxides) that may influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
